molecular formula C16H23ClN2O3S B4480438 N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide

N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide

Cat. No.: B4480438
M. Wt: 358.9 g/mol
InChI Key: IMSDCXUBBURTNG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a chloro-methylphenyl group, a piperidinyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chloro-4-methylphenylamine with a suitable acylating agent to form an amide intermediate. This intermediate is then reacted with piperidine and methanesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide
  • **this compound
  • **this compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-12-7-8-14(11-15(12)17)19(23(3,21)22)13(2)16(20)18-9-5-4-6-10-18/h7-8,11,13H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSDCXUBBURTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)N2CCCCC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide
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N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide
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N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide
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N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide
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N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide

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